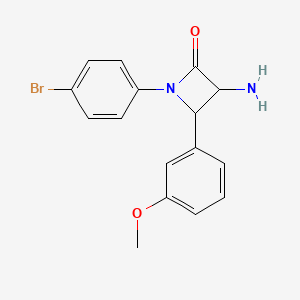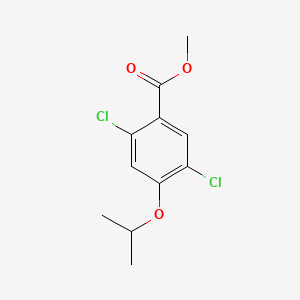
(R)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as hexanoic acid.
Amidation: The precursor undergoes amidation with ®-1-methoxy-1-oxopropan-2-amine under controlled conditions to form the intermediate.
Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the 6th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing specific catalysts to enhance the reaction rate and yield.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Análisis De Reacciones Químicas
Types of Reactions
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield compounds with additional oxo or carboxylic acid groups.
Reduction: Can produce alcohol derivatives.
Substitution: Can result in various substituted amides or esters.
Aplicaciones Científicas De Investigación
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by interacting with key proteins or receptors.
Cellular Effects: Induce cellular responses such as apoptosis or cell cycle arrest through its molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxoheptanoic acid: Similar structure with an additional carbon in the chain.
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxopentanoic acid: Similar structure with one less carbon in the chain.
Uniqueness
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its specific interactions and reactivity make it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H17NO5 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
6-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17NO5/c1-7(10(15)16-2)11-8(12)5-3-4-6-9(13)14/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-/m1/s1 |
Clave InChI |
IDJFHIMTTJNITP-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C(=O)OC)NC(=O)CCCCC(=O)O |
SMILES canónico |
CC(C(=O)OC)NC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


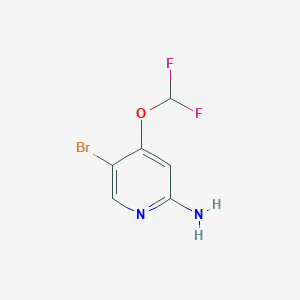
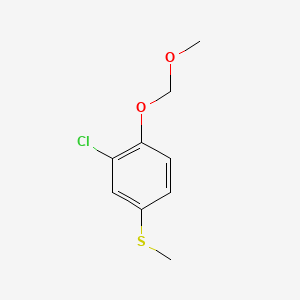

![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
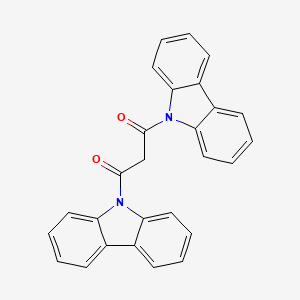
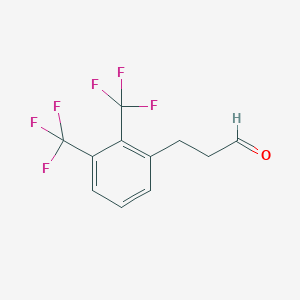

![trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B14776693.png)

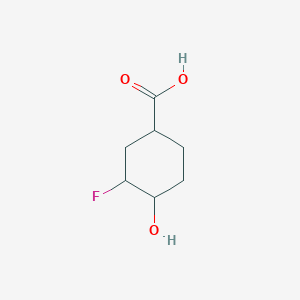
![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
